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Cat. No.: B1466013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deleobuvir (formerly BI 207127) was an investigational non-nucleoside inhibitor of

the hepatitis C virus (HCV) NS5B RNA polymerase, an essential enzyme for viral replication.

Developed by Boehringer Ingelheim, it was evaluated in clinical trials for the treatment of

chronic HCV infection, primarily in combination with other direct-acting antiviral agents. Despite

showing antiviral activity in early studies, its development was ultimately discontinued due to

insufficient efficacy in later-phase trials. This guide provides a technical summary of the key

findings from early clinical studies, focusing on quantitative data, experimental design, and the

drug's mechanism of action.

Quantitative Data Summary
The following tables summarize the key efficacy and safety data from early phase clinical trials

of Deleobuvir.

Table 1: Antiviral Efficacy of Deleobuvir Monotherapy
(Phase 1b)[1]
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Patient Population
Deleobuvir Dose
(q8h)

Duration
Median HCV RNA
Reduction (log10
IU/mL)

Genotype 1 (without

cirrhosis)
100 mg 5 days

Dose-dependent, up

to 3.8

Genotype 1 (without

cirrhosis)
200 mg 5 days

Dose-dependent, up

to 3.8

Genotype 1 (without

cirrhosis)
400 mg 5 days

Dose-dependent, up

to 3.8

Genotype 1 (without

cirrhosis)
800 mg 5 days

Dose-dependent, up

to 3.8

Genotype 1 (without

cirrhosis)
1200 mg 5 days

Dose-dependent, up

to 3.8

Genotype 1 (with

cirrhosis)
400 mg 5 days ~3.0

Genotype 1 (with

cirrhosis)
600 mg 5 days ~3.0

Table 2: Virological Response in Combination Therapy
(Phase 2)[2]
Regimen: Faldaprevir + Deleobuvir 600mg twice daily + weight-based Ribavirin for 8 weeks.

Patient Group
(Japanese,
Treatment-Naïve,
Genotype 1b)

Virological
Response at Week
4

Virological
Response at Week
8

Sustained
Virological
Response at Week
12 (SVR12)

Group 1 (Faldaprevir

80mg qd, n=12)
91.7% (11/12) 91.7% (11/12)

All who achieved

week 8 endpoint

Group 2 (Faldaprevir

120mg qd, n=13)
92.3% (12/13) 100% (13/13)

All who achieved

week 8 endpoint
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Table 3: Efficacy in IL28B non-CC Patients (SOUND-C3
Phase 2b Study)[3]
Regimen: Faldaprevir 120mg once daily + Deleobuvir + weight-based Ribavirin for 24 weeks.

Deleobuvir Dose Patient Population SVR12 Rate
On-Treatment
Breakthrough

800 mg twice daily

(n=26)

Genotype-1a, IL28B

non-CC
19% (5/26) 50% (13/26)

600 mg three times

daily (n=25)

Genotype-1a, IL28B

non-CC
8% (2/25) 68% (17/25)

Table 4: Common Adverse Events (AEs)
Study Most Common AEs

Phase 1b Monotherapy[1]
Gastrointestinal, nervous system, and

skin/cutaneous tissue disorders.

Phase 2 Combination (Japanese patients)[2]
Nausea (66.7% - 76.9%), Vomiting (33.3% -

61.5%)

SOUND-C3 Phase 2b Nausea (67%), Fatigue (35%), Diarrhea (35%)

Experimental Protocols
Phase 1b Monotherapy Study

Study Design: A double-blind, placebo-controlled study to assess the antiviral activity, safety,

and pharmacokinetics of Deleobuvir monotherapy.

Patient Population: Included both treatment-naïve (n=15) and treatment-experienced (n=45)

patients with HCV genotype 1 infection without cirrhosis, and a cohort of patients with

cirrhosis (n=13).

Dosing Regimens:
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Patients without cirrhosis received Deleobuvir at doses of 100, 200, 400, 800, or 1,200 mg

every 8 hours (q8h) or a placebo for 5 days.

Patients with cirrhosis received Deleobuvir at 400 or 600 mg q8h for 5 days.

Key Assessments:

Virology: HCV RNA levels were quantified to determine the reduction from baseline. NS5B

genotyping and phenotyping of individual viral isolates were performed to identify

resistance-associated substitutions.

Pharmacokinetics: Plasma concentrations of Deleobuvir were measured to assess

exposure.

Safety: Adverse events were monitored throughout the study.

Phase 2 Combination Therapy Study (Japanese
Patients)

Study Design: A multicenter, open-label study to evaluate the safety and efficacy of a

combination regimen.

Patient Population: Treatment-naïve Japanese patients with chronic HCV genotype 1b

infection (Group 1, n=12; Group 2, n=13).

Dosing Regimen:

An initial 8-week treatment with Faldaprevir (80 mg or 120 mg once daily) in combination

with Deleobuvir (600 mg twice daily) and weight-based ribavirin.

This was followed by a 24-week treatment with Faldaprevir (120 mg once daily) combined

with peginterferon-α-2a and ribavirin.

Endpoints:

Primary: Safety and tolerability.

Secondary: Virological response at weeks 4 and 8.
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Visualizations
Mechanism of Action of Deleobuvir
Deleobuvir is a non-nucleoside inhibitor that binds to a distinct allosteric site on the HCV NS5B

RNA polymerase, inducing a conformational change that ultimately blocks viral RNA synthesis.
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Caption: Deleobuvir's allosteric inhibition of HCV NS5B polymerase.

Experimental Workflow for Phase 1b Monotherapy Trial
The following diagram outlines the general workflow for the Phase 1b clinical trial of Deleobuvir.
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Caption: Workflow of the Phase 1b Deleobuvir monotherapy trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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